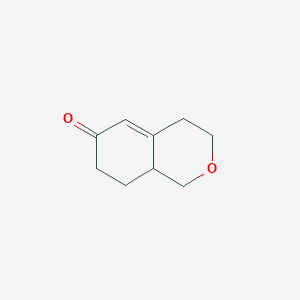

1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one is an isochromone with a strong musk odor, commonly used in fragrances .

Molecular Structure Analysis

The molecular structure of 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one can be viewed using Java or Javascript . The InChI code for this compound is1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7 (8)5-9/h5,8H,1-4,6H2 . Physical And Chemical Properties Analysis

1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one is a powder with a melting point of 59-61 degrees Celsius . It’s worth noting that this compound is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques

Synthesis Process Optimization : A study by Zhou Ju-feng (2011) investigated the synthesis of 3-hexyl-1H-isochromen-1-one, focusing on optimizing the catalyst, ligand, and base for Sonogashira cross-coupling reactions and the catalyst, solvent, and temperature for annulation reactions. This resulted in a product yield of up to 79.5% (Zhou Ju-feng, 2011).

Fluorescent Properties : A 2017 study by D. Loginov et al. developed a synthetic route for 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one, exhibiting fluorescent properties with a strong Stokes shift. This highlights potential applications in fluorescence-based research and technologies (Loginov, Molotkov, & Shepel, 2017).

Tandem Cyclization Methods : Research by B. Reddy et al. (2011) introduced tandem Prins/Friedel–Crafts cyclization for synthesizing heterotricyclic systems. This method allowed for the stereoselective synthesis of hexahydro-1H-benzo[f]isochromenes, indicating a novel approach in complex molecular construction (Reddy et al., 2011).

Novel Synthesis Methods : S. Mohana Roopan et al. (2010) explored new methods for constructing 3-substituted 3,4-dihydroisochromen-1-ones, crucial for the synthesis of natural products and medicinal compounds. This addressed challenges in existing synthesis methods, offering more efficient alternatives (Roopan, Deepika, Basavanag, & Nawaz Khan, 2010).

Atom-Economic Synthesis : A 2013 study by R. J. Hinkle and Shane E. Lewis reported an atom-economic, one-pot, three-reaction cascade to novel tricyclic 2,4-dihydro-1H-benzo[f]isochromenes, demonstrating a more efficient and sustainable approach to synthesizing these compounds (Hinkle & Lewis, 2013).

Potential Applications in Medicinal Chemistry

Stereoselective Synthesis for Oxacycles : The 2021 research by Nabakumar Bera et al. described a ruthenium-catalyzed atom-economic coupling for the synthesis of β-hydroxyenones, leading to tetrahydro-4H-pyran-4-ones and hexahydro-6H-isochromen-6-ones. This method has significant implications for creating complex oxacycles in drug development (Bera, Samanta, & Sarkar, 2021).

Antitumor Agent Synthesis : Somnath Mondal et al. (2003) developed a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid, an antitumor agent. This study emphasized the potential of isochromene derivatives in oncological drug development (Mondal, Nogami, Asao, & Yamamoto, 2003).

Structural and Chemical Properties

Electronic Effects on Aromatization Cascades : R. J. Hinkle et al. (2017) analyzed the electronic effects in a one-pot aromatization cascade involving alkynyl-Prins cyclization. This study contributes to understanding the chemical behavior and reactivity of isochromene derivatives under different conditions (Hinkle, Chen, Nofi, & Lewis, 2017).

Hydrogen-Bonded Structures : A study by Daniel E. Vicentes et al. (2013) explored the hydrogen-bonded structures in 3-amino-4-anilino-1H-isochromen-1-one, providing insight into the molecular conformations and intermolecular interactions of isochromene derivatives (Vicentes, Rodríguez, Cobo, & Glidewell, 2013).

Luminescence in Solid State : E. Ganin et al. (2013) investigated the dual fluorescence in solid state of asymmetric isonaphthalene imides, including 1H,3H-benzo[de]isochromen-1-ones. This research opens avenues for utilizing isochromene derivatives in materials science, particularly in the development of biosensors (Ganin, Masunov, Siminel, & Fonari, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1,3,4,7,8,8a-hexahydroisochromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h5,8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTXBQICDZEGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C2C1COCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)

![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)

![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)